Methocarbamol-13C,d3: A Technical Guide for Researchers
Methocarbamol-13C,d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological action of Methocarbamol-13C,d3, an isotopically labeled form of the central nervous system depressant and muscle relaxant, methocarbamol. This document is intended to serve as a valuable resource for professionals in research, drug development, and analytical sciences.
Chemical Properties
Methocarbamol-13C,d3 is a stable isotope-labeled version of methocarbamol, designed for use as an internal standard in quantitative analyses, particularly in pharmacokinetic and metabolic studies. The incorporation of one carbon-13 atom and three deuterium atoms results in a distinct mass shift, facilitating its differentiation from the unlabeled drug in mass spectrometry-based assays.
Quantitative Data Summary
The key chemical and physical properties of Methocarbamol-13C,d3 are summarized in the table below. Properties for unlabeled methocarbamol are provided for comparison, as the physical properties of the isotopically labeled compound are expected to be very similar.
| Property | Methocarbamol-13C,d3 | Methocarbamol (unlabeled) |
| Molecular Formula | C₁₀¹³CH₁₂D₃NO₅ | C₁₁H₁₅NO₅ |
| Molecular Weight | 245.25 g/mol | 241.24 g/mol |
| CAS Number | 2747917-88-8 | 532-03-6 |
| Appearance | White to Off-White Solid | White Solid |
| Melting Point | Not empirically determined; expected to be similar to unlabeled. | 95-97 °C |
| Solubility | Not empirically determined; expected to be similar to unlabeled. | Sparingly soluble in water and chloroform; soluble in alcohol (with heating).[1] |
| Storage Temperature | Sealed in dry, Room Temperature | Sealed in dry, Room Temperature |
Synthesis of Methocarbamol-13C,d3
The synthesis of Methocarbamol-13C,d3 is analogous to the synthesis of unlabeled methocarbamol, which is typically prepared from guaifenesin. The key to synthesizing the labeled compound is the use of isotopically labeled starting materials. In this case, a plausible route involves the use of Guaifenesin-13C,d3, which can be synthesized from guaiacol and 3-chloro-1,2-propanediol, with the isotopic labels incorporated in the appropriate positions.
Proposed Synthetic Pathway
Caption: Proposed synthesis of Methocarbamol-13C,d3.
Detailed Experimental Protocol (Proposed)
This protocol is a proposed adaptation based on the known synthesis of unlabeled methocarbamol.
Materials:
-
Guaifenesin-13C,d3
-
Phosgene (or a phosgene equivalent like triphosgene)
-
Anhydrous Toluene
-
Ammonia gas or concentrated ammonium hydroxide
-
Anhydrous Ethanol
-
Deionized water
-
Standard laboratory glassware and safety equipment
Procedure:
-
Formation of the Chloroformate Intermediate:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube, dissolve Guaifenesin-13C,d3 in anhydrous toluene.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of phosgene in toluene via the dropping funnel while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the excess phosgene and solvent under reduced pressure.
-
-
Carbamoylation:
-
Dissolve the crude chloroformate intermediate in anhydrous ethanol.
-
Cool the solution to 0-5 °C.
-
Bubble anhydrous ammonia gas through the solution or add concentrated ammonium hydroxide dropwise while maintaining the low temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
-
Isolation and Purification:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Methocarbamol-13C,d3.
-
-
Characterization:
-
Confirm the identity and purity of the final product using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mechanism of Action and Signaling Pathway
Methocarbamol is a centrally acting skeletal muscle relaxant.[2] Its precise mechanism of action is not fully established, but it is known to cause skeletal muscle relaxation by a general depression of the central nervous system.[2] More specifically, recent studies have shown that methocarbamol directly blocks the muscular voltage-gated sodium channel, Nav1.4.[3][4] This action is believed to contribute significantly to its muscle relaxant effects.
Signaling Pathway of Methocarbamol at the Neuromuscular Junction
Caption: Methocarbamol's mechanism at the neuromuscular junction.
The binding of acetylcholine at the motor end plate depolarizes the muscle membrane, activating Nav1.4 channels and leading to a muscle action potential, calcium release, and contraction. Methocarbamol blocks the Nav1.4 channel, thereby inhibiting the generation of the muscle action potential and leading to muscle relaxation.[3][4]
Experimental Applications and Protocols
The primary application of Methocarbamol-13C,d3 is as an internal standard for the quantification of methocarbamol in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for a typical pharmacokinetic study.
Detailed Experimental Protocol: Quantification of Methocarbamol in Human Plasma by LC-MS/MS
1. Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of methocarbamol and Methocarbamol-13C,d3 in methanol.
-
Prepare calibration standards by spiking blank human plasma with known concentrations of methocarbamol.
-
Prepare QC samples at low, medium, and high concentrations in blank human plasma.
2. Sample Preparation:
-
To 100 µL of plasma sample, standard, or QC, add 10 µL of the Methocarbamol-13C,d3 internal standard working solution.
-
Vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate methocarbamol from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Methocarbamol: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 242.1 → 137.1).
-
Methocarbamol-13C,d3: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 246.1 → 141.1).
-
-
Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
4. Data Analysis:
-
Integrate the peak areas for both methocarbamol and Methocarbamol-13C,d3.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of methocarbamol in the unknown samples and QCs from the calibration curve.
This technical guide provides a foundational understanding of Methocarbamol-13C,d3 for its effective application in a research and development setting. The provided protocols are illustrative and should be optimized for specific laboratory conditions and instrumentation.
